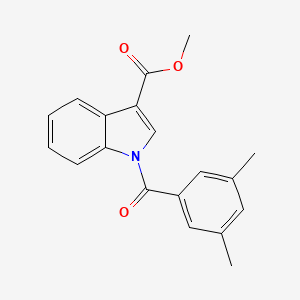
N-(3,5-dimethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)butanamide is a synthetic compound that was first synthesized in 1974 by Alexander Shulgin. This compound is a derivative of the phenethylamine 2C-B and contains a N-benzyl-2-methoxybenzamide moiety. N-(3,5-dimethoxyphenyl)butanamide has gained significant attention due to its unique chemical properties, including high affinity for serotonin receptors and potent hallucinogenic effects.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)butanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and psychological processes, including mood, cognition, and perception. N-(3,5-dimethoxyphenyl)butanamide has been shown to induce hallucinogenic effects, including altered perception, enhanced mood, and changes in thought processes.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)butanamide has been shown to have several biochemical and physiological effects, including increased serotonin release and activation of the 5-HT2A receptor. This compound has been shown to induce hallucinogenic effects, including altered perception, enhanced mood, and changes in thought processes. N-(3,5-dimethoxyphenyl)butanamide has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)butanamide has several advantages for lab experiments, including its high affinity for serotonin receptors and potent hallucinogenic effects. This compound can be used as a tool compound to study the structure-activity relationship of phenethylamines and their interactions with serotonin receptors. However, the use of N-(3,5-dimethoxyphenyl)butanamide in lab experiments is limited due to its potential hallucinogenic effects and its potential for abuse.
Orientations Futures
There are several future directions for the study of N-(3,5-dimethoxyphenyl)butanamide, including the development of new derivatives with improved pharmacological properties and reduced hallucinogenic effects. This compound has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)butanamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound has high affinity for serotonin receptors and potent hallucinogenic effects. N-(3,5-dimethoxyphenyl)butanamide has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)butanamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)butanamide involves several steps, including the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine, followed by the reaction of 2,5-dimethoxyphenethylamine with benzyl chloride to form N-benzyl-2,5-dimethoxyphenethylamine. The final step involves the reaction of N-benzyl-2,5-dimethoxyphenethylamine with 2-methoxybenzoyl chloride to form N-(3,5-dimethoxyphenyl)butanamide.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)butanamide has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to have high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(3,5-dimethoxyphenyl)butanamide has been used as a tool compound to study the structure-activity relationship of phenethylamines and their interactions with serotonin receptors.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-9-6-10(15-2)8-11(7-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIPAVQJGJWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

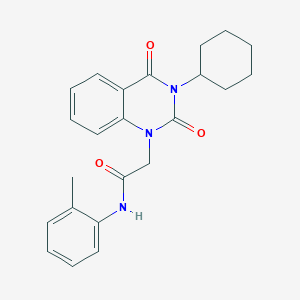

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)
![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)
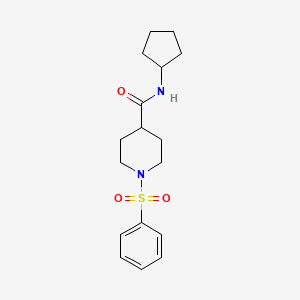


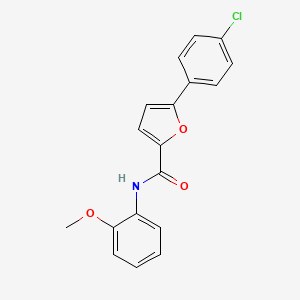
![4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)

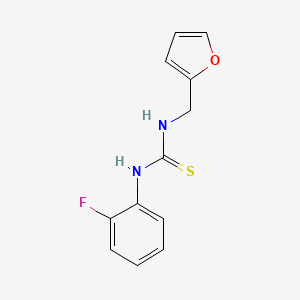
![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)
